REACTION_SMILES
|
[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[H:18][H:19].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([S:10](=[O:11])(=[O:12])[N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[cH:6][cH:7][cH:8][cH:9]1>>[NH2:1][c:4]1[c:5]([S:10](=[O:11])(=[O:12])[N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[cH:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(=O)(=O)c1ccccc1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)S(=O)(=O)c1ccccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |